molecular formula C19H31NO7 B5000435 2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid

Cat. No.: B5000435
M. Wt: 385.5 g/mol
InChI Key: IUXUADQYHHNSOQ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Amine Formation: The formation of the ethanamine moiety through amination reactions.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether and amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethylamine: A simpler amine with similar functional groups.

    2-methoxy-2-methylpropane: An ether with a similar methoxy group.

    2-methoxyethoxyethanol: Contains similar ethoxy groups.

Uniqueness

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler analogs and useful in specialized applications.

Properties

IUPAC Name

2-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3.C2H2O4/c1-14(2)16-6-5-15(3)17(13-16)21-12-11-20-10-8-18-7-9-19-4;3-1(4)2(5)6/h5-6,13-14,18H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXUADQYHHNSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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